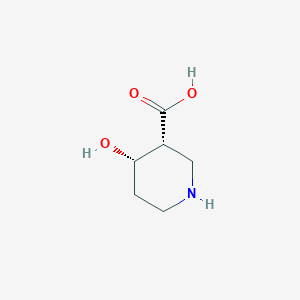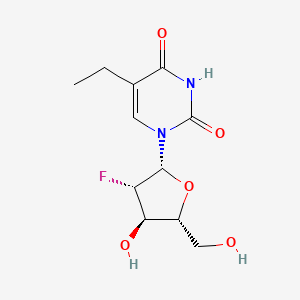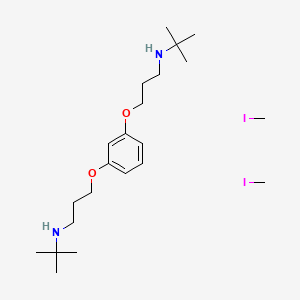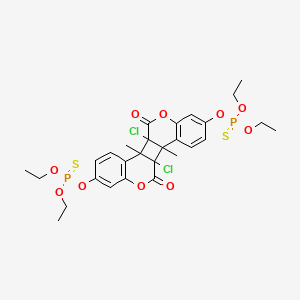
Coumaphos syn-dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumaphos syn-dimer is a hydroxycoumarin.
Wissenschaftliche Forschungsanwendungen
Photocleavage Studies
Coumarin dimers, including the syn-head-to-head (syn-hh) variant, are key subjects in photocleavage studies due to their fast photoinduced reactions. Research by Jiang et al. (2017) using UV transient absorption spectroscopy has shed light on the dynamics of the cleavage reaction in coumarin dimers. This research is crucial for biomedical and photoresponsive materials research, offering insights into reaction efficiency and the role of non-radiative, short-lived singlet states in the cleavage process of coumarin dimers (Jiang et al., 2017).
Photodimerization Dynamics
The process of photodimerization of coumarins, including the syn variant, is an area of active research. Wolff and Görner (2010) explored the cleavage of coumarin dimers under various conditions, providing valuable information on the quantum yield of dimer splitting and the influence of solvents and structure (Wolff & Görner, 2010). Yu et al. (2003) investigated the selectivity in photodimerization of 6-alkylcoumarins, identifying different dimer types and their formation conditions, which is significant for understanding the photodimerization of compounds like Coumaphos syn-dimer (Yu et al., 2003).
Application in Photoresponsive Materials
The ability of coumarin dimers to undergo photodimerization and photocleavage reactions makes them potential candidates for application in photoresponsive materials. Karthikeyan and Ramamurthy (2006) demonstrated how a Pd nanocage can control the photodimerization of coumarins in water, leading to the selective yield of a syn head-head dimer. This discovery opens avenues for utilizing such reactions in designing photoresponsive systems (Karthikeyan & Ramamurthy, 2006).
Novel Asymmetric Photodimerization
Research into asymmetric photodimerization of coumarin derivatives has also been conducted. Itoh et al. (2019) discovered a novel asymmetric photodimerization reaction providing only the syn-head-to-tail dimer, highlighting the scope of stereochemical control in photodimerization reactions (Itoh et al., 2019).
Environmental Sensing and Catalysis
Coumarin derivatives are also explored for environmental sensing and catalysis applications. For instance, Barooah et al. (2008) studied the photodimerization dynamics of coumarins in the presence of cucurbit[8]urils, highlighting their potential in environmental sensing and catalytic processes (Barooah et al., 2008).
Eigenschaften
Produktname |
Coumaphos syn-dimer |
|---|---|
Molekularformel |
C28H32Cl2O10P2S2 |
Molekulargewicht |
725.5 g/mol |
IUPAC-Name |
1,11-dichloro-6,16-bis(diethoxyphosphinothioyloxy)-2,12-dimethyl-9,19-dioxapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione |
InChI |
InChI=1S/C28H32Cl2O10P2S2/c1-7-33-41(43,34-8-2)39-17-11-13-19-21(15-17)37-23(31)27(29)25(19,5)28(30)24(32)38-22-16-18(12-14-20(22)26(27,28)6)40-42(44,35-9-3)36-10-4/h11-16H,7-10H2,1-6H3 |
InChI-Schlüssel |
KPPSNIXPCINDBZ-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC1=CC2=C(C=C1)C3(C(C(=O)O2)(C4(C3(C(=O)OC5=C4C=CC(=C5)OP(=S)(OCC)OCC)Cl)C)Cl)C |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=CC2=C(C=C1)C3(C(C(=O)O2)(C4(C3(C(=O)OC5=C4C=CC(=C5)OP(=S)(OCC)OCC)Cl)C)Cl)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



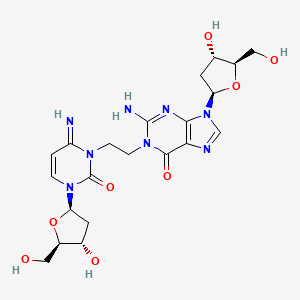
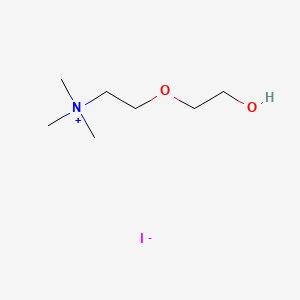

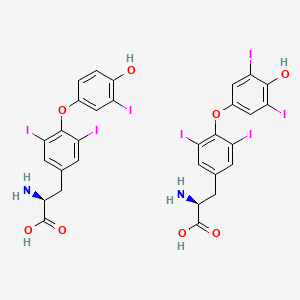

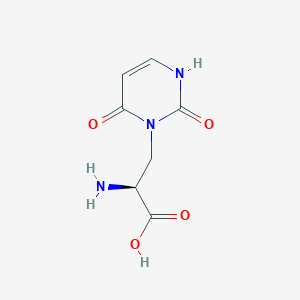
![2-({[(4-Chlorophenyl)methoxy]imino}methyl)-6-hydroxybenzoic acid](/img/structure/B1202987.png)
